2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit certain enzymes and pathways involved in cell proliferation .
Preparation Methods
The synthesis of 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature controls ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the original compound .
Scientific Research Applications
2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression, thereby preventing tumor growth .
Comparison with Similar Compounds
Similar compounds to 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline include other pyrazolo[3,4-d]pyrimidine derivatives and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar core structures but differ in their substituents and functional groups, which can affect their biological activities and therapeutic potentials .
Properties
Molecular Formula |
C15H15N5 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H15N5/c1-19-14-13(8-18-19)15(17-10-16-14)20-7-6-11-4-2-3-5-12(11)9-20/h2-5,8,10H,6-7,9H2,1H3 |
InChI Key |
DGPQUQGXMGASAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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